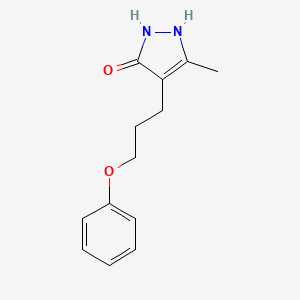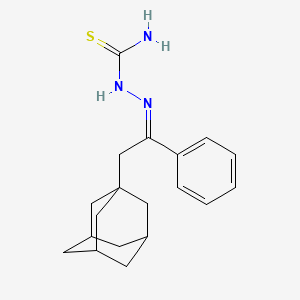
3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol, also known as MPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPP is a pyrazolone derivative and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol is not fully understood. However, it has been found to have a wide range of effects on cellular signaling pathways. 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has been shown to inhibit the activity of various enzymes and receptors, including phosphodiesterase and adenosine receptors. It has also been found to activate the cAMP signaling pathway, which plays a crucial role in cellular signaling.
Biochemical and Physiological Effects:
3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of cAMP, which can lead to the activation of various signaling pathways. 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has also been found to inhibit the activity of phosphodiesterase, which can lead to an increase in the levels of cAMP. Additionally, 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has been found to activate adenosine receptors, which can lead to the inhibition of cellular signaling pathways.
実験室実験の利点と制限
3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily obtained and purified. Additionally, it has been extensively studied, which means that there is a large body of literature available on its properties and effects. However, there are also some limitations to using 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol in lab experiments. It has been found to have some toxic effects on cells, which can limit its use in certain experiments. Additionally, the mechanism of action of 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol. One area of research could be to investigate the effects of 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol on different signaling pathways in cells. Additionally, it could be interesting to study the effects of 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol on different types of cells, such as cancer cells or immune cells. Another area of research could be to investigate the potential therapeutic uses of 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol, such as in the treatment of neurological disorders or cardiovascular disease. Finally, it could be interesting to investigate the potential use of 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol as a tool for drug discovery, as it has been found to have a wide range of effects on cellular signaling pathways.
合成法
3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol can be synthesized using a simple one-pot method. The starting material for the synthesis is 3-methyl-4-hydroxy-1H-pyrazole, which is reacted with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol.
科学的研究の応用
3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in the fields of pharmacology, biochemistry, and physiology. 3-methyl-4-(3-phenoxypropyl)-1H-pyrazol-5-ol has been used as a tool to study the role of various enzymes and receptors in biological systems. It has also been used to investigate the effects of different drugs on cellular signaling pathways.
特性
IUPAC Name |
5-methyl-4-(3-phenoxypropyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10-12(13(16)15-14-10)8-5-9-17-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGGCGRHWKKLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine](/img/structure/B5314240.png)
![4-{[3-(2,5-difluorobenzoyl)piperidin-1-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5314250.png)
![N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5314258.png)
![4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5314265.png)
![1-acetyl-4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5314274.png)
![5-bromo-3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5314281.png)
![N-{2-[1-(3,4-dimethylbenzyl)piperidin-3-yl]ethyl}methanesulfonamide](/img/structure/B5314284.png)
![2-(ethylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314287.png)
![4-(1H-imidazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5314295.png)
![(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine](/img/structure/B5314299.png)

![ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate](/img/structure/B5314306.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5314355.png)